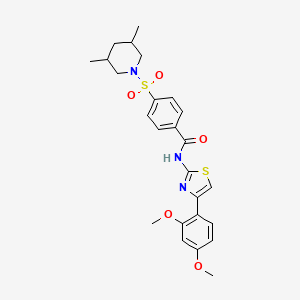

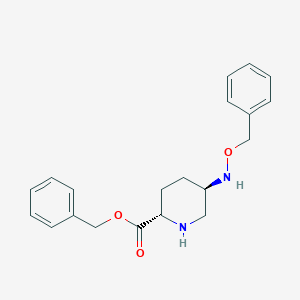

![molecular formula C12H21ClN2O4S B2409596 Tert-butyl 7-chlorosulfonyl-2,7-diazaspiro[3.5]nonane-2-carboxylate CAS No. 2378507-22-1](/img/structure/B2409596.png)

Tert-butyl 7-chlorosulfonyl-2,7-diazaspiro[3.5]nonane-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 7-chlorosulfonyl-2,7-diazaspiro[3.5]nonane-2-carboxylate is a chemical compound with the molecular formula C12H21ClN2O4S . It has a molecular weight of 324.83 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H21ClN2O4S/c1-11(2,3)19-10(16)14-8-12(9-14)4-6-15(7-5-12)20(13,17)18/h4-9H2,1-3H3 .Scientific Research Applications

Supramolecular Arrangements and Crystal Structures

- Cyclohexane-spirohydantoin derivatives, similar in structure to the tert-butyl diazaspiro compound, have been studied for their molecular and crystal structures. The research highlights how substituents on the cyclohexane ring influence supramolecular arrangements in these compounds (Graus et al., 2010).

Conformational Analysis in Peptide Synthesis

- Derivatives of tert-butyl diazaspiro compounds have been synthesized and analyzed for their use in peptide synthesis. These compounds act as constrained surrogates for dipeptides, with a focus on conformational analyses through NMR experiments and molecular modeling (Fernandez et al., 2002).

Synthesis and Efficiency Improvements

- Improved synthesis methods for diazaspiro[4.4] nonane, a compound related to tert-butyl diazaspiro, have been developed. These methods offer higher efficiency and better yield, underscoring advancements in synthesizing complex organic compounds (Zhiqin, 2004).

Synthesis of Bifunctional Compounds

- Efficient synthesis routes for tert-butyl 6-oxo-2-azaspiro compounds, closely related to the tert-butyl diazaspiro compound, have been described. These compounds serve as starting points for novel compounds, offering access to chemical spaces different from those accessed by piperidine ring systems (Meyers et al., 2009).

Molecular Interactions in 1,3,4-Thiadiazole Derivatives

- Studies on tert-butyl thiadiazole derivatives, which share structural similarities with tert-butyl diazaspiro compounds, reveal insights into bond lengths, angles, and interactions involving the sulfonyl group. These studies contribute to understanding the molecular interactions in such compounds (Pedregosa et al., 1996).

Rho-Kinase Inhibitor Intermediate Synthesis

- Practical synthesis of tert-butyl diazepane derivatives, related to tert-butyl diazaspiro, has been developed for producing key intermediates in Rho-kinase inhibitors. This highlights the compound's role in therapeutic applications (Gomi et al., 2012).

properties

IUPAC Name |

tert-butyl 7-chlorosulfonyl-2,7-diazaspiro[3.5]nonane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21ClN2O4S/c1-11(2,3)19-10(16)14-8-12(9-14)4-6-15(7-5-12)20(13,17)18/h4-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REXKZZKVCKCEQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(C1)CCN(CC2)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

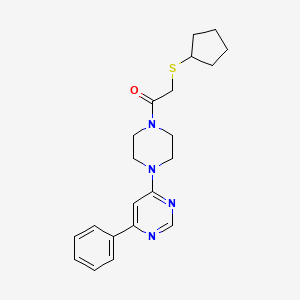

![N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2409516.png)

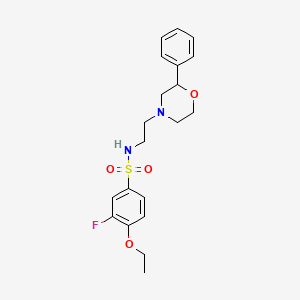

![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]cyclopropanecarboxamide](/img/structure/B2409518.png)

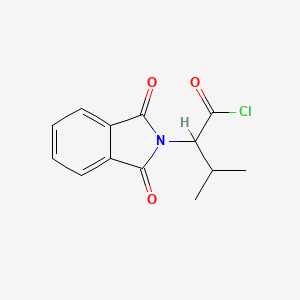

![N-(4-fluorophenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2409519.png)

![N-(2-ethyl-6-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2409522.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2409524.png)

![N-(1-Cyanocyclohexyl)-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2409527.png)

![N-(2-ethoxyphenyl)-4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2409530.png)